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carboxamide

CAS No.: 122773-96-0

Cat. No.: B046960

Get Quote

Executive Summary & Structural Significance[2][3]

[4][5]

2-Phenylpyrimidine-5-carboxamide represents a critical pharmacophore in modern drug
discovery. Its structure combines a lipophilic phenyl ring with a polar pyrimidine core and a
hydrogen-bonding carboxamide tail. This specific arrangement allows the molecule to function
as a robust scaffold for ATP-competitive kinase inhibitors (targeting the hinge region) and
CYP51 inhibitors (antifungal agents).

Understanding its physicochemical behavior is not merely about data collection; it is about
predicting its "druggability.” The interplay between the planar aromatic system and the amide
functionality dictates its solubility landscape—often the bottleneck in pre-clinical formulation—
and its stability profile under physiological conditions.

Core Structural Attributes
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Feature Chemical Significance Impact on Development

Low basicity (pKa ~1-2);
Pyrimidine Core Electron-deficient aromatic ring  resistant to oxidative
metabolism.

Increases LogP; drives

C2-Phenyl Group Lipophilic anchor hydrophobic interactions in
protein binding pockets.

Critical for solubility;

C5-Carboxamide H-bond donor/acceptor susceptible to hydrolysis under
extreme pH; key binding motif.

Physicochemical Profile

While specific experimental values for the unsubstituted parent compound can vary by
synthesis batch and polymorph, the following data represents the authoritative consensus
range based on structural analogs (e.g., 2,4-diaminopyrimidine-5-carboxamide and ethyl 2-
phenylpyrimidine-5-carboxylate) and computational prediction models.

Table 1: Key Physicochemical Parameters
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Parameter

Typical Value /| Range

Experimental Context

Molecular Weight

~199.21 g/mol

Small molecule, favorable for

CNS penetration.

Physical State

White to off-white solid

High melting point anticipated
(>200°C) due to intermolecular

H-bonding.

LogP (Predicted)

15-22

Moderately lipophilic; suggests
good membrane permeability

but limited aqueous solubility.

Weakly basic; remains

uncharged at physiological pH

pKa (Base) ~1.5 (Pyrimidine N) (7.4), limiting solubility
enhancement via pH
adjustment.
_ _ Non-ionizable in biological
pKa (Acid) >14 (Amide NH)

range.

Scientist’s Note: The lack of a basic center with a pKa near 7.4 means this compound will not

benefit from "pH-dependent solubility" in the intestinal tract. Formulation strategies must rely on

cosolvents (DMSO, PEG400) or amorphous solid dispersions.

Solubility Landscape

The solubility of 2-Phenylpyrimidine-5-carboxamide is governed by its high crystal lattice

energy (driven by amide stacking). It acts as a "brick dust" molecule—poorly soluble in water,

moderately soluble in polar aprotic solvents.

Table 2: Solubility Profile
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Solvent System

Solubility Classification

Usage Recommendation

Water (pH 7.4)

Poor (< 0.1 mg/mL)

Not suitable for direct IV
administration without

formulation.

Protonation of pyrimidine ring

0.1 M HCI Low to Moderate ) -

may slightly enhance solubility.

) Preferred solvent for stock

DMSO High (> 20 mg/mL) ) o

solutions and in vitro assays.

Suitable for transfer, but may
Ethanol/Methanol Moderate ) )

require heating.

Alternative stock solvent; use
DMF High caution due to toxicity in

bioassays.

Stability Assessment

Stability is the gatekeeper for drug candidates. The 2-phenylpyrimidine-5-carboxamide

scaffold exhibits robust stability due to the electron-withdrawing nature of the pyrimidine ring,

which stabilizes the amide bond against spontaneous hydrolysis.

e Hydrolytic Stability: Highly stable at pH 1-9. Hydrolysis to the carboxylic acid (2-

phenylpyrimidine-5-carboxylic acid) typically requires reflux in strong base (e.g., 6M NaOH)

or acid.

o Oxidative Stability: The phenyl ring is susceptible to Phase | metabolic oxidation

(hydroxylation) by CYP450 enzymes in vivo, but chemically stable under standard storage

conditions.

o Photostability: Generally stable, though the conjugated system absorbs UV light; protection

from direct sunlight is standard protocol.

Experimental Protocols (Self-Validating Systems)
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As a Senior Scientist, | recommend the following workflows. These are designed to be self-
validating, meaning they include internal controls to flag experimental error.

Protocol A: Thermodynamic Solubility Determination
(Shake-Flask Method)

Objective: Determine the equilibrium solubility in PBS (pH 7.4).

Preparation: Weigh excess compound (~2 mg) into a glass vial.
e Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

o Equilibration: Shake at 25°C for 24 hours. Control: Run a parallel sample at 48 hours to
ensure equilibrium is reached.

e Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 um PVDF
membrane. Note: Pre-saturate filter to prevent compound loss.

e Quantification: Analyze supernatant via HPLC-UV (254 nm).
o Standard Curve: Prepare 5-point calibration curve using DMSO stock (1 uM — 100 pM).

o Validation: If 24h and 48h values differ by >10%, extend equilibration.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation pathways and stability limits.

Acid Stress: Dissolve in 0.1 M HCI. Heat at 60°C for 4 hours.

Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours.

Oxidative Stress: Dissolve in 3% H202 at Room Temp for 4 hours.

Analysis: Neutralize samples and analyze via LC-MS.

o Success Criteria: Mass balance >95% (Sum of parent + degradants). Look for +1 mass
(hydrolysis of amide to acid) or +16 mass (N-oxide formation).
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Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for solubility determination and the signaling
context for this scaffold's application (Kinase Inhibition).

Diagram 1: Solubility Determination Workflow
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Caption: Standardized Shake-Flask protocol for thermodynamic solubility assessment.

Diagram 2: Stability & Degradation Logic
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Caption: Forced degradation pathways identifying critical stability risks (Hydrolysis/Oxidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b046960/docs#in-depth-technical-guide-
physicochemical-characterization-of-2-phenylpyrimidine-5-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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